
2-(4-bromo-3-fluorophenyl)oxirane
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Overview
Description
2-(4-bromo-3-fluorophenyl)oxirane is an organic compound with the molecular formula C8H6BrFO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The compound is notable for its bromine and fluorine substituents on the phenyl ring, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)oxirane typically involves the epoxidation of 2-(4-bromo-3-fluorophenyl)ethene. One common method is the reaction of 2-(4-bromo-3-fluorophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is subsequently isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Further oxidation can yield diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with nucleophiles attached to the carbon atoms of the former epoxide ring.
Reduction: The primary products are alcohols.
Oxidation: The products include diols and other oxidized derivatives.
Scientific Research Applications
2-(4-bromo-3-fluorophenyl)oxirane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and its effects on biological systems.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-chlorophenyl)oxirane
- 2-(4-bromo-3-methylphenyl)oxirane
- 2-(4-bromo-3-nitrophenyl)oxirane
Uniqueness
2-(4-bromo-3-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions compared to similar compounds with different substituents .
Properties
CAS No. |
1400997-35-4 |
---|---|
Molecular Formula |
C8H6BrFO |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
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